molecular formula C12H17NO3 B14373054 4-Tert-butyl-2,6-dimethyl-4-nitrocyclohexa-2,5-dien-1-one CAS No. 91734-86-0

4-Tert-butyl-2,6-dimethyl-4-nitrocyclohexa-2,5-dien-1-one

Cat. No.: B14373054
CAS No.: 91734-86-0
M. Wt: 223.27 g/mol
InChI Key: LSUVUZBBPLKWQD-UHFFFAOYSA-N
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Description

4-Tert-butyl-2,6-dimethyl-4-nitrocyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C14H18N2O5 This compound is known for its unique structural features, including a nitro group and tert-butyl group attached to a cyclohexadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-2,6-dimethyl-4-nitrocyclohexa-2,5-dien-1-one typically involves the nitration of 2,6-dimethyl-4-tert-butylphenol. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure selective nitration at the desired position .

Industrial Production Methods: In industrial settings, the compound is produced through a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Tert-butyl-2,6-dimethyl-4-nitrocyclohexa-2,5-dien-1-one is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2,6-dimethyl-4-nitrocyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 4-Tert-butyl-2,6-dimethyl-3,5-dinitroacetophenone
  • 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
  • 2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one

Comparison: 4-Tert-butyl-2,6-dimethyl-4-nitrocyclohexa-2,5-dien-1-one is unique due to its specific nitro group positioning and tert-butyl substitution, which confer distinct reactivity and properties compared to its analogs. For instance, the presence of the nitro group in the para position relative to the tert-butyl group enhances its electrophilic character, making it more reactive in certain substitution reactions .

Properties

CAS No.

91734-86-0

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

4-tert-butyl-2,6-dimethyl-4-nitrocyclohexa-2,5-dien-1-one

InChI

InChI=1S/C12H17NO3/c1-8-6-12(13(15)16,11(3,4)5)7-9(2)10(8)14/h6-7H,1-5H3

InChI Key

LSUVUZBBPLKWQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C=C(C1=O)C)(C(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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